molecular formula C16H17Cl2N3O4S B15112482 N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide

N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide

Cat. No.: B15112482
M. Wt: 418.3 g/mol
InChI Key: SZNJXBDVBNBPDD-UHFFFAOYSA-N
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Description

This compound is a prolinamide derivative featuring a 2,4-dichlorophenyl group and a 3,5-dimethyl-1,2-oxazole sulfonyl moiety. The dichlorophenyl group may enhance lipophilicity and membrane permeability, while the oxazole sulfonyl moiety could influence receptor binding through steric or electronic effects.

Properties

Molecular Formula

C16H17Cl2N3O4S

Molecular Weight

418.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H17Cl2N3O4S/c1-9-15(10(2)25-20-9)26(23,24)21-7-3-4-14(21)16(22)19-13-6-5-11(17)8-12(13)18/h5-6,8,14H,3-4,7H2,1-2H3,(H,19,22)

InChI Key

SZNJXBDVBNBPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide and related sulfonamide derivatives:

Compound Core Structure Key Substituents Reported Targets Functional Notes
This compound (Target) Prolinamide + sulfonyl 2,4-Dichlorophenyl; 3,5-dimethyloxazole sulfonyl Hypothetical: CB2 receptors, TRP channels? Potential for enhanced selectivity due to oxazole steric bulk; dichlorophenyl may improve CNS penetration.
SR141716A (Rimonabant) Pyrazole carboxamide 2,4-Dichlorophenyl; 4-chlorophenyl; piperidine CB1 inverse agonist High CB1 affinity (Ki = 1.8 nM); used for obesity but withdrawn due to psychiatric side effects .
Sch225336 Bis-sulfone 4-Methoxyphenyl sulfonyl; methanesulfonamide CB2-selective agonist Moderate CB2 selectivity (EC50 = 20 nM); used in inflammation and pain models .
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide Pyrimidine sulfonamide 4-Fluorophenyl; isopropyl; formyl group Kinase inhibition (hypothetical) Fluorophenyl enhances metabolic stability; formyl group may facilitate covalent binding .

Key Observations:

Structural Diversity : The target compound’s prolinamide backbone distinguishes it from pyrazole (SR141716A) or pyrimidine () cores in other sulfonamides. This may confer unique conformational flexibility or hydrogen-bonding capabilities.

Receptor Selectivity : Unlike SR141716A (CB1-selective), the target compound’s dichlorophenyl and oxazole groups could shift selectivity toward CB2 or unrelated targets like TRP channels (e.g., TRPV4, implicated in bladder function ).

Synthetic Accessibility : The oxazole sulfonyl group in the target compound may simplify synthesis compared to bis-sulfone derivatives like Sch225336, which require multi-step sulfonylation .

Research Findings and Hypotheses

  • TRP Channel Interactions : The dichlorophenyl group is common in TRPV4 modulators (e.g., GSK1016790A in ). The target compound could exhibit activity in bladder or pain pathways, warranting in vitro TRP screening .
  • Pharmacokinetics : The dimethyloxazole sulfonyl group likely increases metabolic stability compared to simpler sulfonamides, as seen in fluorophenyl-containing analogs .

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